Methyl 6-aminopyridine-2-carboxylate hydrochloride
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Overview
Description
Methyl 6-aminopyridine-2-carboxylate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of pyridine, a basic heterocyclic organic compound, and is known for its versatility and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-aminopyridine-2-carboxylic acid.
Methylation: The carboxylic acid group is methylated using methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form methyl 6-aminopyridine-2-carboxylate.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the process may involve continuous flow reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Amides and other substituted pyridines.
Scientific Research Applications
Chemistry: Methyl 6-aminopyridine-2-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is utilized in the development of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: It is employed in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 6-aminopyridine-2-carboxylate hydrochloride exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.
Molecular Targets and Pathways:
Enzymes: Inhibition of specific enzymes involved in disease processes.
Receptors: Binding to receptors to modulate biological responses.
Comparison with Similar Compounds
Methyl 2-aminopyridine-3-carboxylate hydrochloride
Methyl 3-aminopyridine-4-carboxylate hydrochloride
Methyl 4-aminopyridine-5-carboxylate hydrochloride
Uniqueness: Methyl 6-aminopyridine-2-carboxylate hydrochloride is unique in its structural arrangement and reactivity compared to its analogs. Its specific position of the amino group and carboxylate group on the pyridine ring influences its chemical behavior and applications.
Biological Activity
Methyl 6-aminopyridine-2-carboxylate hydrochloride (MAPC) is a compound with significant biological activity, particularly in pharmacological applications. Its structural characteristics and interactions with biological systems make it a subject of interest in medicinal chemistry. This article delves into the biological activity of MAPC, highlighting its pharmacological potential, synthesis methods, and relevant case studies.
- Molecular Formula : C₇H₉ClN₂O₂
- Molecular Weight : 174.62 g/mol
- Appearance : White to yellow crystalline powder
- Purity : Typically exceeds 98%
The compound features a pyridine ring substituted with an amino group and a carboxylate ester, which enhances its solubility and reactivity in biological systems. The hydrochloride form improves its handling and application in laboratory settings.
Biological Activity
Research indicates that MAPC exhibits various biological activities, particularly:
- Neuropharmacological Effects : MAPC may influence neurotransmitter dynamics, potentially affecting conditions such as depression or anxiety. Its structural similarity to other pyridine derivatives suggests it could interact with neurotransmitter receptors.
- Antitumor Activity : Preliminary studies have indicated that derivatives of pyridine compounds exhibit antitumor properties. For instance, related compounds have shown efficacy against leukemia models, suggesting that MAPC might possess similar properties .
- Antimicrobial Properties : MAPC's interaction with microbial systems has been noted, indicating potential use as an antimicrobial agent. Its mechanism may involve disruption of microbial growth or inhibition of specific enzymes critical for microbial survival .
Synthesis Methods
The synthesis of MAPC typically involves several steps, including:
- Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine structure is established.
- Substitution Reactions : Introduction of the amino and carboxylate groups occurs through nucleophilic substitution reactions.
- Hydrochloride Salt Formation : The final step involves the formation of the hydrochloride salt to enhance solubility.
These methods allow for the production of high-purity MAPC suitable for biological testing.
Case Studies and Research Findings
Several studies have explored the biological activity of MAPC and related compounds:
- Antitumor Efficacy : In one study, derivatives similar to MAPC were synthesized and tested for their antitumor activity against L1210 leukemia in mice, achieving significant tumor suppression rates .
- Interaction Studies : Investigations into the interaction of MAPC with various receptors have shown promising results in modulating neurotransmitter release, which could lead to new therapeutic strategies for neurological disorders.
- Antimicrobial Testing : Research has demonstrated that MAPC exhibits antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Comparative Analysis
To further understand the uniqueness of MAPC, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
6-Aminonicotinic Acid | Pyridine ring with an amino and carboxylic acid | Exhibits distinct neuropharmacological effects |
Methyl 3-Aminopyridine | Different substitution pattern | Potentially different biological activities |
2-Aminopyridine | Amino group at position 2 | Different reactivity due to position of amino |
MAPC stands out due to its specific substitution pattern on the pyridine ring, which may confer unique properties not found in other similar compounds.
Properties
IUPAC Name |
methyl 6-aminopyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-3-2-4-6(8)9-5;/h2-4H,1H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWLKVWBXBSKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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